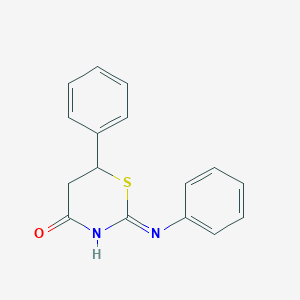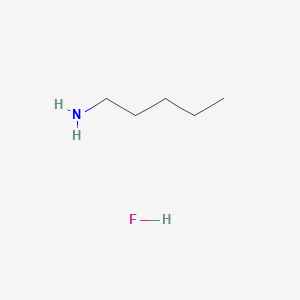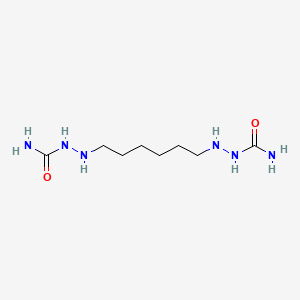
2,2'-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) is an organic compound known for its unique chemical structure and properties
Preparation Methods
The synthesis of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of hexane-1,6-diamine with hydrazinecarboxamide under controlled conditions.
Cyclization: The intermediate product undergoes cyclization to form the final compound.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) has several scientific research applications:
Chemistry: It is used as a cross-linking agent in the preparation of polymers and resins.
Biology: The compound is studied for its potential as a biochemical probe in various biological assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of high-energy materials and as a stabilizer in polymer manufacturing.
Mechanism of Action
The mechanism of action of 2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) involves its interaction with specific molecular targets and pathways. It can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used.
Comparison with Similar Compounds
2,2’-(Hexane-1,6-diyl)di(hydrazine-1-carboxamide) can be compared with similar compounds such as:
1,6-Hexamethylenebis(1,1-dimethylsemicarbazide): Known for its use as a cross-linking agent in polymers.
N,N’-(Hexane-1,6-diyl)bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide]: Used as an antioxidant in polymer stabilization.
Properties
CAS No. |
104630-83-3 |
|---|---|
Molecular Formula |
C8H20N6O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
[6-(2-carbamoylhydrazinyl)hexylamino]urea |
InChI |
InChI=1S/C8H20N6O2/c9-7(15)13-11-5-3-1-2-4-6-12-14-8(10)16/h11-12H,1-6H2,(H3,9,13,15)(H3,10,14,16) |
InChI Key |
JVLSABVEZRZJHU-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCNNC(=O)N)CCNNC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(Methylsulfanyl)ethyl]oxolane](/img/structure/B14329660.png)
![Nonanal, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14329668.png)
![4-[3,3,4,4,5,5,5-Heptafluoro-2,2-bis(trifluoromethyl)pentyl]benzonitrile](/img/structure/B14329672.png)
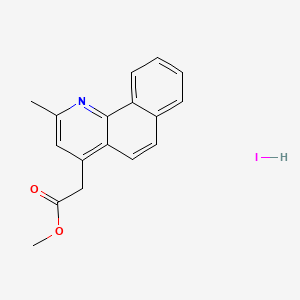
![2-[1-(2,6-Dimethylphenyl)ethylideneamino]guanidine](/img/structure/B14329689.png)
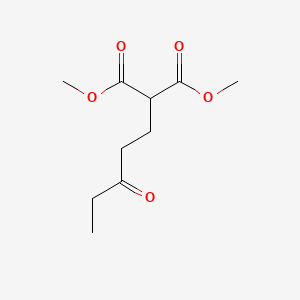
![3-[(3-Hydrazinylbenzene-1-sulfonyl)amino]benzene-1-sulfonic acid](/img/structure/B14329710.png)
![{[(4-Methoxybut-2-YN-1-YL)oxy]methoxy}cyclohexane](/img/structure/B14329725.png)
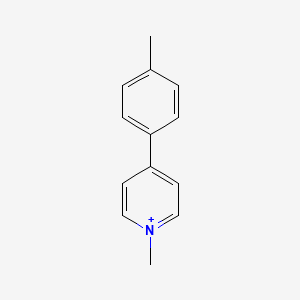
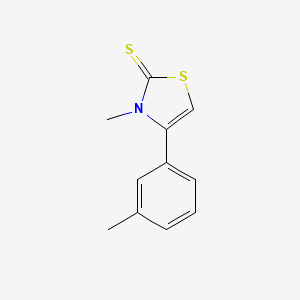
![N-Benzyl-4-[(E)-(4-chlorophenyl)diazenyl]aniline](/img/structure/B14329745.png)
